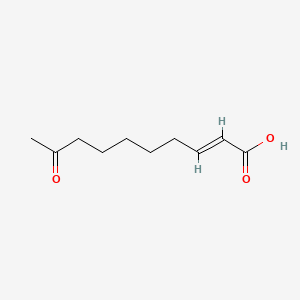Queen substance
CAS No.: 2575-01-1
Cat. No.: VC13282248
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2575-01-1 |
|---|---|
| Molecular Formula | C10H16O3 |
| Molecular Weight | 184.23 g/mol |
| IUPAC Name | (E)-9-oxodec-2-enoic acid |
| Standard InChI | InChI=1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6+ |
| Standard InChI Key | INJRDZMWIAYEMM-SOFGYWHQSA-N |
| Isomeric SMILES | CC(=O)CCCCC/C=C/C(=O)O |
| SMILES | CC(=O)CCCCCC=CC(=O)O |
| Canonical SMILES | CC(=O)CCCCCC=CC(=O)O |
Introduction
Chemical Composition and Biosynthesis
Structural Characteristics
Queen substance is a fatty acid derivative with a 10-carbon chain featuring a ketone group at position 9 and a trans double bond at position 2 . Its molecular formula is , and it exists as part of a broader pheromonal blend termed queen mandibular pheromone (QMP) .
Table 1: Major Components of Queen Mandibular Pheromone (QMP)
Biological Functions and Mechanisms
Reproductive Suppression
Queen substance’s most studied role is inhibiting worker ovary development through primer effects:
-
Dose-dependent response: Workers require ≥0.1 µg/day of 9-ODA to maintain sterility .
-
Epigenetic modulation: Exposure upregulates Dnmt1b and Hdac3 genes, altering DNA methylation and histone acetylation patterns .
-
Olfactory receptor binding: 9-ODA activates AmOr11 receptors in worker antennae, triggering neural cascades that suppress vitellogenin synthesis .
Notably, synthetic 9-ODA alone achieves only partial suppression (45–60% inhibition), while natural QMP blends reach 95% efficacy, underscoring the importance of synergistic components like methyl oleate .
Retinue Formation and Swarm Cohesion
As a releaser pheromone, queen substance:
-
Attracts worker retinues: 9-HDA and coniferyl alcohol synergize with 9-ODA, creating a 3.8× stronger attraction than 9-ODA alone .
-
Maintains swarm integrity: During swarming, 9-ODA emission increases 12-fold, acting as a “homing beacon” to prevent colony fragmentation .
Evolutionary and Cross-Species Insights
Conservation in Social Insects
Queen substance’s structural analogs appear in diverse eusocial taxa:
-
Termites: Odontotermes assmuthi queens produce 9-ODA, inhibiting worker reproduction .
-
Ants: Formica fusca workers show ovarian regression when exposed to honeybee 9-ODA .
This cross-taxon activity suggests deep evolutionary conservation of fatty acid-derived fertility signals .
Table 2: Cross-Species Effects of 9-ODA
Non-Social Insect Interactions
Surprisingly, 9-ODA impacts solitary species:
-
Houseflies: Chronic exposure reduces oviposition by 41% via juvenile hormone disruption .
-
Drosophila melanogaster: 9-ODA alters courtship patterns, suggesting conserved olfactory pathways.
Synthetic Applications and Research Tools
Apicultural Uses
Beekeepers utilize synthetic QMP to:
-
Prevent swarming: Hive inserts with 9-ODA reduce queen cell construction by 74% .
-
Enhance queen acceptance: New queens coated in QMP blends are 89% more likely to be adopted .
Biomedical Research
Queen substance’s properties enable novel applications:
-
Anticancer studies: 9-ODA analogs induce apoptosis in MCF-7 breast cancer cells (IC50 = 18 µM).
-
Neuropharmacology: Methyl oleate derivatives show promise as acetylcholinesterase inhibitors .
Unresolved Questions and Future Directions
Despite decades of study, key challenges remain:
-
Redundancy mechanisms: How do colonies prioritize pheromonal signals when multiple glands are active?
-
Evolutionary origins: Did 9-ODA evolve from ancestral fertility signals, or is it a novel adaptation?
-
Human health impacts: Could chronic 9-ODA exposure affect mammalian reproductive systems?
Ongoing research using CRISPR-modified bees (AmOr11 knockouts) and high-resolution MS imaging promises to unravel these mysteries .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume